RPR-260243

Description

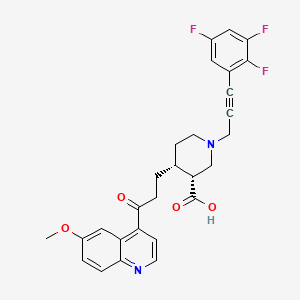

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36)/t17-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNMWKSURFWKAL-HXOBKFHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466757 | |

| Record name | RPR-260243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668463-35-2 | |

| Record name | RPR-260243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

RPR-260243 and its Interaction with hERG Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of RPR-260243, a notable activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. A thorough understanding of this interaction is critical for the development of novel therapeutics targeting cardiac arrhythmias, such as Long QT Syndrome (LQTS), and for assessing the cardiac safety of new chemical entities.

Core Mechanism of Action

This compound is classified as a type 1 hERG channel activator. Its primary mechanism of action is the significant slowing of the channel's deactivation kinetics.[1][2][3][4] This means that once the hERG channel is open, the presence of this compound delays its closure upon repolarization of the cell membrane. This leads to an increased potassium efflux during the early refractory period, which can be beneficial in certain arrhythmic conditions.[3][5][6][7][8]

In addition to slowing deactivation, this compound also modulates the inactivation properties of the hERG channel. It induces a positive shift in the voltage dependence of inactivation, which reduces the number of channels entering the inactivated state at depolarized potentials.[1][2] This dual effect of slowing deactivation and attenuating inactivation contributes to an overall enhancement of the hERG current.

Binding Site and Molecular Interactions

Mutagenesis studies and molecular dynamics simulations have identified the binding site of this compound at the intracellular interface of the hERG channel.[1][5][9] Specifically, it binds to a hydrophobic pocket formed by the S4-S5 linker, the S5 helix, and the S6 helix of a single subunit.[1][5][9] This binding is thought to disrupt the normal interactions between the S5 and S6 helices, thereby hindering the conformational changes required for the channel to close (deactivate).[1][9] The ability of this compound to slow deactivation is dependent on an intact C-terminus of the channel protein.[1][9]

Quantitative Effects on hERG Channel Gating

The effects of this compound on hERG channel function have been quantified in various experimental systems. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Temperature (°C) | EC50 (µM) | Reference |

| Slowing of Deactivation | Xenopus oocytes | 21 | 7.9 ± 1.0 | [4] |

| Increase in Peak Tail Current (Itail-peak) | Xenopus oocytes | 21 | 15.0 ± 1.9 | [4] |

| Increase in Peak Current (Ipeak) | Xenopus oocytes | 21 | 8.2 ± 0.8 | [4] |

| Parameter | Channel Type | Temperature (°C) | Concentration (µM) | Fold Increase | Reference |

| Transient hERG Current | Wild-Type | 21 | 10 | 12.4 ± 4.6 | [5] |

| Transient hERG Current | Wild-Type | 37 | 10 | 5.3 ± 1.3 | [5] |

| Protective Current (R56Q mutant) | R56Q | 21 | Not Specified (highest) | 4.0 ± 0.9 | [5] |

| Protective Current (R56Q mutant) | R56Q | 37 | Not Specified (highest) | 4.9 ± 1.1 | [5] |

| Parameter | Channel Type | Vret (mV) | Condition | τdeact (ms) | Reference |

| Deactivation Time Constant | Split hERG1a | -40 | Control | 67 ± 3 | [1] |

| Deactivation Time Constant | Split hERG1a | -40 | 30 µM this compound | 272 ± 6 | [1] |

| Deactivation Time Constant | Split hERG1a | -140 | Control | 3.4 ± 0.1 | [1] |

| Deactivation Time Constant | Split hERG1a | -140 | 30 µM this compound | 16.6 ± 0.7 | [1] |

Experimental Protocols

The characterization of this compound's effects on hERG channels predominantly relies on patch-clamp electrophysiology.

Cell Expression Systems

-

Xenopus laevis oocytes: A common system for heterologous expression of ion channels. Oocytes are injected with cRNA encoding the desired hERG channel subunits.

-

Human Embryonic Kidney (HEK) 293 cells: A mammalian cell line widely used for stable or transient expression of ion channels, allowing for studies at physiological temperatures.

Electrophysiological Recordings

-

Two-electrode voltage clamp (TEVC): Used for recordings from Xenopus oocytes. This technique allows for the control of the membrane potential and the measurement of the resulting ionic currents.

-

Whole-cell patch-clamp: The standard technique for recording from mammalian cells (e.g., HEK293). A glass micropipette forms a high-resistance seal with the cell membrane, allowing for control of the intracellular solution and measurement of whole-cell currents.

Representative Voltage-Clamp Protocols

-

To measure the voltage dependence of activation:

-

Hold the cell at a negative potential (e.g., -80 mV) to ensure all channels are in the closed state.

-

Apply a series of depolarizing voltage steps to a range of potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a sufficient duration to allow for channel activation.

-

Repolarize the membrane to a negative potential (e.g., -50 mV) to elicit tail currents. The amplitude of the tail current is proportional to the number of channels opened during the preceding depolarizing step.

-

Plot the normalized tail current amplitudes against the test potential and fit with a Boltzmann function to determine the half-maximal activation voltage (V0.5).

-

-

To measure the kinetics of deactivation:

-

Depolarize the cell to a potential that maximally activates the channels (e.g., +40 mV).

-

Repolarize to various negative potentials (e.g., from -120 mV to -40 mV).

-

The decay of the tail current at each negative potential is fitted with an exponential function to determine the deactivation time constant (τdeact).

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and a typical experimental workflow for studying the effects of this compound on hERG channels.

Caption: Proposed mechanism of action of this compound on hERG channel gating.

References

- 1. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]

- 5. rupress.org [rupress.org]

- 6. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Grip: RPR-260243's Binding Site on the hERG K+ Channel

A Technical Guide for Researchers and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) K+ channel is a critical protein in cardiac electrophysiology, responsible for the rapid delayed rectifier potassium current (IKr) that governs the repolarization of the cardiac action potential. Dysfunction of this channel is a primary cause of both congenital and acquired Long QT Syndrome (LQTS), a disorder that can lead to life-threatening arrhythmias. RPR-260243 has emerged as a significant hERG channel activator, offering a potential therapeutic avenue for LQTS by enhancing channel function. Understanding the precise binding site and mechanism of action of this compound is paramount for the development of safer and more effective cardiac drugs. This technical guide provides an in-depth analysis of the this compound binding site on the hERG K+ channel, integrating data from seminal site-directed mutagenesis studies, electrophysiological recordings, and molecular modeling.

The Locus of Interaction: An Intracellular Pocket at the Heart of the Pore Domain

Extensive research has pinpointed the binding site of this compound to a hydrophobic pocket located at the intracellular interface of the S4-S5 linker, the S5 helix, and the S6 helix of the hERG channel's pore domain.[1][2] This strategic location allows the molecule to influence the intricate conformational changes associated with channel gating, specifically deactivation (channel closing) and inactivation.

All-atom molecular dynamics simulations have further refined this location, suggesting the binding pocket resides at the intracellular ends of the S5 and S6 helices of a single subunit of the tetrameric hERG channel.[3][4][5][6] However, some evidence also points to the possibility of a binding site formed between two adjacent subunits. The binding of this compound to this site allosterically modulates channel function, primarily by slowing the deactivation process and attenuating inactivation, thereby increasing the overall potassium ion flux during cardiac repolarization.[2][3]

Key Molecular Determinants: Insights from Site-Directed Mutagenesis

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form the this compound binding pocket and are critical for its modulatory effects. Seminal work by Perry and colleagues systematically substituted key residues with alanine to probe their impact on this compound sensitivity. The quantitative data from these studies are summarized below.

Quantitative Analysis of this compound Sensitivity in hERG Mutants

The following table summarizes the effects of specific mutations on the half-maximal effective concentration (EC50) of this compound for slowing hERG channel deactivation. A fold-shift value greater than 1 indicates a decrease in sensitivity to the compound.

| Mutation | Location | EC50 (µM) | Fold-Shift vs. Wild-Type | Reference |

| Wild-Type | - | 1.1 ± 0.1 | 1.0 | Perry et al., 2007 |

| F557A | S5 Helix | 15.3 ± 1.5 | 13.9 | Perry et al., 2007 |

| L553A | S5 Helix | 11.2 ± 1.1 | 10.2 | Perry et al., 2007 |

| V549A | S5 Helix | 3.4 ± 0.4 | 3.1 | Perry et al., 2007 |

| Y652A | S6 Helix | > 30 | > 27 | Perry et al., 2007 |

| F656A | S6 Helix | > 30 | > 27 | Perry et al., 2007 |

| N658A | S6 Helix | 8.7 ± 0.9 | 7.9 | Perry et al., 2007 |

| I662A | S6 Helix | 5.4 ± 0.6 | 4.9 | Perry et al., 2007 |

| L666A | S6 Helix | 9.8 ± 1.0 | 8.9 | Perry et al., 2007 |

These data clearly indicate that aromatic residues Tyr652 and Phe656 in the S6 helix are absolutely critical for the action of this compound. Mutations at these positions render the channel largely insensitive to the drug. Additionally, residues in the S5 helix (F557, L553) and other residues in the S6 helix (N658, L666) play significant roles in forming the hydrophobic binding pocket.

Experimental Protocols: Methodologies for Elucidating the Binding Site

The determination of the this compound binding site has relied on a combination of molecular biology and electrophysiology techniques. The following sections detail the core experimental protocols employed in these seminal studies.

Site-Directed Mutagenesis of hERG

This protocol describes the generation of hERG channel mutants for expression in heterologous systems.

-

Template Plasmid: Wild-type hERG cDNA subcloned into a mammalian expression vector (e.g., pcDNA3).

-

Mutagenesis Strategy: Overlap extension polymerase chain reaction (PCR) is a commonly used method.

-

Design mutagenic primers containing the desired nucleotide change.

-

Perform two separate PCR reactions using a forward or reverse mutagenic primer paired with a flanking vector-specific primer.

-

Use the products of these two reactions as templates for a third PCR reaction with only the flanking primers to generate the full-length mutant cDNA.

-

-

Cloning and Verification:

-

Digest the PCR product and the expression vector with appropriate restriction enzymes.

-

Ligate the mutant hERG insert into the vector.

-

Transform the ligation product into competent E. coli.

-

Select positive colonies and purify plasmid DNA.

-

Verify the presence of the desired mutation and the absence of other mutations by full-length DNA sequencing.

-

Heterologous Expression and Electrophysiological Recording

A. Xenopus laevis Oocyte Expression System

-

cRNA Synthesis:

-

Linearize the plasmid DNA containing the wild-type or mutant hERG cDNA.

-

In vitro transcribe capped cRNA using a commercially available kit (e.g., mMESSAGE mMACHINE T7 Kit).

-

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject each oocyte with approximately 50 ng of cRNA.

-

Incubate the injected oocytes for 2-4 days at 18°C in ND96 solution.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place a single oocyte in a recording chamber continuously perfused with external solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage sensing and current injection.

-

Maintain a holding potential of -80 mV.

-

To measure the effect of this compound on deactivation, use a voltage protocol that first activates the channels (e.g., a depolarizing step to +40 mV for 1 second) followed by a repolarizing step to a negative potential (e.g., -120 mV) to induce deactivation.

-

Record tail currents during the repolarizing step in the absence and presence of varying concentrations of this compound.

-

Analyze the deactivation kinetics by fitting the tail current decay to an exponential function.

-

B. Mammalian Cell Expression System (HEK293 cells)

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Transiently transfect the cells with the plasmid DNA encoding wild-type or mutant hERG channels using a suitable transfection reagent (e.g., Lipofectamine).

-

Co-transfect with a marker plasmid (e.g., encoding Green Fluorescent Protein) to identify transfected cells.

-

-

Whole-Cell Patch-Clamp Recording:

-

Plate the transfected cells on glass coverslips 24-48 hours post-transfection.

-

Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal (gigaohm seal) between a glass micropipette and the cell membrane.

-

Rupture the cell membrane under the pipette to achieve the whole-cell configuration.

-

Use an intracellular solution containing potassium as the major cation and an extracellular solution mimicking physiological conditions.

-

Apply similar voltage protocols as described for the TEVC recordings to study the effects of this compound on channel deactivation.

-

Visualizing the Mechanism: Pathways and Workflows

To better understand the processes involved in identifying and characterizing the this compound binding site, the following diagrams illustrate the key experimental workflows and the proposed mechanism of action.

Conclusion

The binding site of this compound on the hERG K+ channel is a well-defined hydrophobic pocket at the intracellular interface of the pore domain, critically involving residues on the S5 and S6 helices. The interaction of this compound with this site allosterically modulates channel gating, leading to a therapeutically beneficial increase in potassium current. The detailed understanding of this binding site, derived from rigorous site-directed mutagenesis and electrophysiological studies, provides a crucial framework for the rational design of novel hERG activators with improved potency and selectivity, and for the safety assessment of other compounds that may interact with this vital cardiac ion channel. This technical guide serves as a comprehensive resource for researchers and drug development professionals working to advance the field of cardiac electropharmacology.

References

- 1. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 2. The Xenopus Oocyte Cut-open Vaseline Gap Voltage-clamp Technique With Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mapping of a site for Cd2+-induced modification of human ether-à-go-go-related gene (hERG) channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

RPR-260243: A Technical Guide to the First-in-Class hERG Channel Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization. Its dysfunction, often leading to Long QT Syndrome (LQTS), can cause life-threatening arrhythmias. While hERG channel blockers are a well-known safety liability in drug development, the therapeutic potential of hERG channel activators has been an area of intense research. This document provides a comprehensive technical overview of RPR-260243, the first-reported small molecule activator of the hERG channel. We will delve into its mechanism of action, summarize key quantitative data from electrophysiological and cardiac model studies, and provide detailed experimental protocols for its characterization.

Introduction

This compound, with the chemical name (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid, emerged as a pioneering pharmacological tool for studying hERG channel function.[1][2] Unlike the vast number of compounds that inhibit hERG, this compound enhances channel activity, primarily by slowing the deactivation process.[1][2][3][4] This unique mode of action presents a potential therapeutic strategy for conditions associated with reduced hERG function, such as some forms of inherited and acquired LQTS. This guide will synthesize the available data on this compound, offering a detailed resource for researchers in the field.

Mechanism of Action

The primary mechanism by which this compound activates the hERG channel is through the profound slowing of its deactivation kinetics.[1][2][3][4] Deactivation is the process by which the channel closes upon membrane repolarization. By inhibiting this closure, this compound leads to a persistent outward K+ current at the end of the cardiac action potential, which can enhance repolarization.[2]

Key characteristics of this compound's action include:

-

Slowing of Deactivation: This is the most prominent effect, leading to a "tail" current that does not fully decay at negative membrane potentials.[1][2]

-

Voltage and Temperature Dependence: The effects of this compound on hERG channel deactivation are dependent on both voltage and temperature.[1][2]

-

Minimal Effect on Activation and Inactivation: this compound has been reported to have little to no significant effect on the voltage-dependence of steady-state activation or on the inactivation processes of the hERG channel.[2]

-

Selectivity: this compound shows high selectivity for the hERG channel, with no significant activator-like effects on other cardiac ion channels such as the human cardiac Na+ channel or the KCNQ1/KCNE1 K+ channel.[1] It is, however, a weak inhibitor of the L-type Ca2+ channel.[1]

Recent computational studies suggest a putative binding site for this compound near the cytoplasmic ends of the S5 and S6 helices, influencing the electromechanical coupling of the voltage-sensing domain (VSD) and the pore domain (PD) gating.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

| Parameter | Value | Cell Type / Preparation | Reference |

| Concentration Range | 1 - 30 µM | Cells stably expressing hERG | [2] |

| Dofetilide IC50 | 58 nM | On this compound-modified hERG currents | [2] |

| Effect on Other Channels | No significant activator effects | hERG, erg3 K+ channels | [2] |

| Parameter | Observation | Preparation | Reference |

| Action Potential Duration | Little effect when administered alone | Guinea pig myocytes | [2] |

| Action Potential Duration | Completely reversed dofetilide-induced prolongation | Guinea pig myocytes | [2] |

| T-wave Amplitude | Increased | Langendorff rabbit heart | [2] |

| PR Interval | Prolonged | Langendorff rabbit heart | [2] |

| QT Interval | Shortened | Langendorff rabbit heart | [2] |

| Ventricular APD | Abbreviated | Ex vivo zebrafish whole hearts | [3][4] |

| Electrical Restitution | Steepened slope | Ex vivo zebrafish whole hearts | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize this compound.

Patch-Clamp Electrophysiology on hERG-Expressing Cells

This method is fundamental for studying the direct effects of this compound on the hERG channel.

-

Cell Line: Human embryonic kidney (HEK-293) cells stably transfected with the hERG cDNA.

-

Recording Configuration: Whole-cell patch-clamp technique.

-

External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

Voltage-Clamp Protocol for Deactivation:

-

Hold the cell at a holding potential of -80 mV.

-

Depolarize to +20 mV for 2 seconds to activate the channels.

-

Repolarize to various test potentials ranging from -120 mV to -40 mV for 4 seconds to elicit tail currents.

-

-

Data Analysis: The time course of the tail currents is fitted with a single or double exponential function to determine the deactivation time constants.

Action Potential Recordings in Guinea Pig Myocytes

This ex vivo model allows for the assessment of this compound's effects in a native cardiac environment.

-

Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

-

Recording Configuration: Whole-cell current-clamp technique.

-

Superfusion: Myocytes are superfused with a Tyrode's solution containing (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Action Potential Elicitation: Action potentials are elicited by injecting brief (2-4 ms) suprathreshold current pulses at a frequency of 1 Hz.

-

Data Analysis: Action potential duration at 50% and 90% repolarization (APD50 and APD90) are measured before and after the application of this compound.

Langendorff Perfused Rabbit Heart

This whole-heart model provides insights into the integrated electrophysiological effects of this compound.

-

Preparation: The heart is excised from a rabbit, and the aorta is cannulated for retrograde perfusion on a Langendorff apparatus.

-

Perfusion Solution: Krebs-Henseleit solution gassed with 95% O2 / 5% CO2, maintained at 37°C.

-

ECG Recording: A volume-conducted electrocardiogram (ECG) is recorded to measure parameters such as the QT interval, PR interval, and T-wave amplitude.

-

Experimental Protocol: After a stabilization period, a baseline ECG is recorded. This compound is then perfused at the desired concentration, and the ECG is continuously monitored.

Visualizations

Signaling and Experimental Workflow Diagrams

Caption: this compound's primary mechanism of action on the hERG channel.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound remains a cornerstone compound in the study of hERG channel activation. Its well-characterized mechanism of slowing channel deactivation provides a clear example of how targeted modulation of this critical cardiac ion channel can be achieved. The data summarized herein from cellular to whole-organ models demonstrates its potential to counteract the effects of hERG channel blockade and shorten cardiac repolarization. While this compound itself has not progressed to clinical use, it has paved the way for the development of a new class of potential antiarrhythmic drugs and continues to be an invaluable tool for researchers investigating the physiology and pharmacology of the hERG channel. This technical guide serves as a consolidated resource to facilitate further research and understanding of hERG channel activators.

References

- 1. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Initial Characterization of RPR-260243

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR-260243, identified as (3R, 4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid, is a novel small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Its discovery arose serendipitously from preclinical safety screening programs aimed at identifying hERG channel blockers.[1] This technical guide provides a comprehensive overview of the initial characterization of this compound, detailing its mechanism of action, key quantitative data from early studies, and the experimental protocols utilized. The document is intended to serve as a foundational resource for researchers and drug development professionals interested in the pharmacology of hERG channel activators.

Discovery

The identification of this compound was an outcome of routine safety assessment of chemical compounds for their potential to block the hERG1 channel.[2] These screening efforts, designed to prevent cardiotoxicity associated with QT interval prolongation, unexpectedly uncovered a class of molecules with the opposite effect: hERG channel activation. This compound emerged as a notable example from these findings.

Chemical Properties

| Property | Value |

| IUPAC Name | (3R, 4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid |

| Molecular Formula | C28H25F3N2O4 |

| Molecular Weight | 510.50 g/mol |

| CAS Number | 668463-35-2 |

Mechanism of Action

This compound is classified as a Type 1 hERG channel activator.[3] Its primary mechanism involves a significant slowing of the channel's deactivation process.[4][5] This inhibition of channel closure leads to a persistent hERG current upon repolarization.[4] Additionally, this compound induces a positive shift in the voltage dependence of inactivation, further enhancing the current.[2] The compound is highly specific for the hERG channel, with little to no activator-like effects on other voltage-dependent ion channels, including the closely related erg3 K+ channel.[4]

The binding site for this compound is a hydrophobic pocket located at the intracellular ends of the S5 and S6 helices of a single subunit of the hERG channel.[5]

Quantitative Data

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Electrophysiological Effects on hERG Channels

| Parameter | Value | Cell System | Reference |

| EC50 for slowing of deactivation | 7.9 ± 1.0 µM | Split hERG1a channels in Xenopus oocytes | [5] |

| EC50 for Ipeak | 8.2 ± 1.0 µM | Split hERG1a channels in Xenopus oocytes | [5] |

| EC50 for Itail-peak | 15.0 ± 1.9 µM | Split hERG1a channels in Xenopus oocytes | [5] |

| IC50 of Dofetilide on this compound-modified currents | 58 nM | Cells stably expressing hERG | [4] |

Experimental Protocols

Two-Microelectrode Voltage Clamp in Xenopus oocytes

-

Objective: To characterize the electrophysiological effects of this compound on heterologously expressed hERG channels.

-

Method:

-

Ovarian lobes were harvested from Xenopus laevis and treated with collagenase to isolate oocytes.

-

Individual oocytes were injected with cRNA encoding for the desired hERG channel subunits.

-

Injected oocytes were incubated to allow for channel expression.

-

Standard two-microelectrode voltage-clamp techniques were used to record ionic currents.

-

A specific voltage clamp protocol was applied to elicit hERG currents, typically involving a depolarization step to activate the channels followed by a repolarization step to measure tail currents.

-

This compound was applied to the bath solution at various concentrations to determine its effects on current amplitude and kinetics.

-

Patch-Clamp Electrophysiology in Mammalian Cells

-

Objective: To study the effects of this compound on hERG channels in a mammalian cell line.

-

Method:

-

A mammalian cell line (e.g., HEK293) was stably transfected with the gene encoding the hERG channel.

-

Whole-cell patch-clamp recordings were performed on these cells.

-

Voltage protocols were applied to elicit and measure hERG currents in the absence and presence of varying concentrations of this compound.

-

The effects of the compound on current deactivation, activation, and inactivation parameters were analyzed.

-

In Vivo Studies in Zebrafish

-

Objective: To assess the anti-arrhythmic potential of this compound in a whole-organ model.

-

Method:

-

Zebrafish hearts were isolated and maintained ex vivo.

-

Arrhythmias were induced, for example, by the application of a hERG blocker like dofetilide.

-

This compound was then administered to the preparation.

-

The ability of this compound to restore a normal heart rhythm was monitored, often using optical mapping techniques to assess action potential duration and other electrophysiological parameters.[6]

-

Visualizations

Signaling Pathway of hERG Channel Activation

References

- 1. researchgate.net [researchgate.net]

- 2. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concatenated hERG1 tetramers reveal stoichiometry of altered channel gating by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening for cardiac HERG potassium channel interacting proteins using the yeast two-hybrid technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

RPR-260243 and the Cardiac Action Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR-260243 is a potent and specific activator of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a critical component in the repolarization phase of the cardiac action potential. Dysregulation of the hERG channel, which conducts the rapid delayed rectifier potassium current (IKr), is implicated in Long QT Syndrome (LQTS), a disorder predisposing individuals to life-threatening arrhythmias. This compound has emerged as a promising therapeutic candidate by virtue of its unique mechanism of action, which involves a significant slowing of the channel's deactivation kinetics and a modulation of its inactivation process. This guide provides an in-depth analysis of the electrophysiological effects of this compound on the cardiac action potential, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.

Mechanism of Action

This compound is classified as a type 1 hERG channel activator.[1] Its primary mechanism involves a dual action on the channel's gating properties:

-

Slowing of Deactivation: The most pronounced effect of this compound is a dramatic slowing of the rate at which the hERG channel closes (deactivates) upon membrane repolarization.[1][2] This leads to an increased potassium efflux during the later phases of the action potential, contributing to a more efficient repolarization.

-

Modulation of Inactivation: this compound also shifts the voltage dependence of hERG channel inactivation to more positive potentials.[1][2] This reduces the number of channels that become inactivated during the plateau phase of the action potential, making more channels available for conduction.

This dual mechanism enhances the overall repolarizing current, which can counteract conditions that lead to a prolonged action potential duration (APD).[3][4][5] Studies have shown that this compound can rescue the function of certain LQTS-associated mutant hERG channels, suggesting its potential as a targeted therapy.[3][6][7] Molecular dynamics simulations and mutagenesis studies have identified a putative binding site for this compound at the interface between the pore domain and the voltage sensor of the hERG channel, involving residues in the S4-S5 linker and the cytoplasmic ends of the S5 and S6 domains.[1][8][9]

Quantitative Effects on hERG Channel Gating

The following tables summarize the quantitative effects of this compound on hERG channel kinetics from various studies.

Table 1: Effect of this compound on hERG Channel Deactivation

| Parameter | Species/Cell Line | Concentration | Control Value | This compound Value | Fold Change | Reference |

| Deactivation Time Constant (τ) | Xenopus oocytes | 3 µM | - | Significantly slowed | - | [9] |

| Deactivation Rate | Xenopus oocytes | 10 µM | - | Dramatically slowed | - | [2] |

| Deactivation Kinetics | WT and R56Q mutant channels in Xenopus oocytes and HEK cells | Concentration-dependent | - | Slowed | - | [3][7] |

| Slow Component of Deactivation | WT and R56Q mutant channels | - | - | Selectively delayed | - | [3] |

Table 2: Effect of this compound on hERG Channel Inactivation

| Parameter | Species/Cell Line | Concentration | Control Value | This compound Value | Change | Reference |

| Voltage Dependence of Inactivation (V0.5) | Xenopus oocytes | 3 µM | - | Positive shift | - | [9] |

| Inactivation | WT hERG channels | - | - | Attenuated | - | [1] |

Table 3: Effect of this compound on hERG Channel Current and Cardiac Action Potential

| Parameter | Preparation | Concentration | Effect | Reference |

| hERG Current Magnitude | Xenopus oocytes | 3 µM | Enhanced | [9] |

| Ventricular APD | Zebrafish hearts | - | Abbreviated | [4][5] |

| Post-repolarization refractory period | Zebrafish hearts | - | Increased | [4][5] |

| Arrhythmogenicity (dofetilide-induced) | Zebrafish hearts | - | Reduced | [4] |

| hERG Protective Currents | R56Q mutant channels | - | Restored to WT-like levels | [6][7] |

| Resurgent hERG Current | During action potential | - | Little effect | [6][7] |

Experimental Protocols

The characterization of this compound's effects on hERG channels has primarily relied on electrophysiological techniques, particularly two-microelectrode voltage-clamp in Xenopus oocytes and whole-cell patch-clamp in mammalian cell lines.

Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus oocytes

-

Objective: To measure the macroscopic currents flowing through heterologously expressed hERG channels.

-

Methodology:

-

hERG Channel Expression: cRNA encoding the hERG channel is injected into Xenopus laevis oocytes. The oocytes are then incubated for 2-5 days to allow for channel protein expression and insertion into the cell membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a control solution (e.g., ND96).

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current to clamp the membrane potential at a desired voltage.

-

A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

-

-

Voltage Protocols:

-

Deactivation Protocol: Oocytes are typically held at a holding potential of -80 mV. A depolarizing pulse to a potential such as +20 mV for a duration of 1-2 seconds is applied to activate the channels. The membrane is then repolarized to various test potentials (e.g., from -120 mV to -40 mV) to measure the time course of tail current deactivation.

-

Inactivation Protocol: To assess steady-state inactivation, a two-pulse protocol is used. A long conditioning pulse (several seconds) to various potentials is applied from a holding potential of -80 mV. This is followed by a brief test pulse to a potential where the channels are maximally activated (e.g., +20 mV) to measure the fraction of non-inactivated channels.

-

-

Data Analysis: The recorded currents are analyzed to determine various gating parameters, such as the time constant of deactivation (τ) and the half-maximal voltage of inactivation (V0.5).

-

Whole-Cell Patch-Clamp in Mammalian Cells

-

Objective: To record ionic currents from single cells expressing hERG channels, often at physiological temperatures.

-

Methodology:

-

Cell Culture and Transfection: A mammalian cell line (e.g., HEK293 or CHO cells) is cultured and transiently or stably transfected with a plasmid containing the hERG cDNA.

-

Electrophysiological Recording:

-

A single transfected cell is identified for recording.

-

A glass micropipette with a very fine tip is brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette tip and the membrane through gentle suction.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The patch-clamp amplifier controls the membrane potential and records the whole-cell currents.

-

-

Solutions:

-

External Solution: Typically contains physiological concentrations of ions, such as NaCl, KCl, CaCl2, MgCl2, and a buffer (e.g., HEPES).

-

Internal (Pipette) Solution: Mimics the intracellular ionic environment and typically contains a high concentration of potassium, a buffer, and ATP and GTP.

-

-

Voltage Protocols: Similar voltage protocols as described for TEVC are used to study deactivation and inactivation.

-

Data Analysis: Current recordings are analyzed to extract gating parameters.

-

Signaling Pathway and Logical Relationships

The therapeutic effect of this compound is a direct consequence of its interaction with the hERG channel, leading to a modulation of the cardiac action potential.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cardiac arrhythmias associated with hERG channel dysfunction. Its well-characterized mechanism of action, involving the slowing of deactivation and attenuation of inactivation, leads to a potentiation of the repolarizing IKr current. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working to further understand and leverage the therapeutic potential of hERG channel activators. Future studies will likely focus on the in vivo efficacy and safety of this compound and similar compounds, with the ultimate goal of providing a novel treatment option for patients with Long QT Syndrome and other related cardiac disorders.[3][4][5]

References

- 1. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological characterization of the hERG R56Q LQTS variant and targeted rescue by the activator RPR260243 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural basis of action for a human ether-a-go-go-related gene 1 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of RPR-260243

For Researchers, Scientists, and Drug Development Professionals

Introduction

RPR-260243 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is critical for cardiac repolarization, and its dysfunction can lead to Long QT Syndrome (LQTS), a disorder that increases the risk of life-threatening arrhythmias. This compound represents a promising therapeutic candidate for LQTS by enhancing the function of the hERG channel. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative effects on channel kinetics, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is classified as a Type 1 hERG channel activator. Its primary mechanism of action is to dramatically slow the rate of channel deactivation.[1][2][3] In addition to this primary effect, it also causes a modest attenuation of channel inactivation, particularly at higher concentrations.[4] The binding site for this compound has been identified on the intracellular side of the hERG1 channel, at the interface between the pore domain (S5 and S6 helices) and the voltage sensor domain (S4-S5 linker) of a single subunit.[2][5] By binding to this site, this compound is thought to hinder the conformational changes in the S6 helix that are necessary for the channel to close, thereby stabilizing the open state and slowing deactivation.[2]

Quantitative Pharmacology

The effects of this compound on hERG channel function have been quantified in various experimental systems. The following tables summarize the key quantitative data.

Table 1: Potency of this compound on hERG Channel Gating Parameters

| Parameter | EC50 (µM) | Cell Type | Experimental Conditions | Reference |

| Slowing of Deactivation (τdeact) | 7.9 ± 1.0 | Xenopus oocytes | Measured at -60 mV | [2] |

| Increase in Peak Current (Ipeak) | 8.2 ± 1.0 | Xenopus oocytes | Expressing split hERG1a channels | [2] |

| Increase in Tail Current Peak (Itail-peak) | 15.0 ± 1.9 | Xenopus oocytes | Expressing split hERG1a channels | [2] |

Table 2: Effects of this compound on hERG Channel Kinetics in a Mutant Channel

| Parameter | Condition | WT hERG | R56Q hERG | Reference |

| Transient hERG Current Increase (10 µM this compound) | 21°C | 12.4 ± 4.6–fold | 15.4 ± 8.3–fold | [4] |

| Transient hERG Current Increase (10 µM this compound) | 37°C | 5.3 ± 1.3–fold | 10.9 ± 5.8–fold | [4] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to characterize the effects of this compound on hERG channels heterologously expressed in Xenopus oocytes.

1.1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from female Xenopus laevis.

-

Inject each oocyte with cRNA encoding the hERG channel subunit(s).

-

Incubate the oocytes for 2-4 days at 16-18°C in Barth's solution to allow for channel expression.

1.2. Solutions:

-

Barth's Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Recording Solution (High K+): 104 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with KOH.

-

This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO. Dilute to the final desired concentration in the recording solution immediately before use.

1.3. Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

Apply a series of voltage-clamp protocols to elicit and measure hERG currents.

1.4. Voltage Protocol to Measure Deactivation:

-

From a holding potential of -80 mV, apply a depolarizing step to +40 mV for 500 ms to activate the channels.

-

Repolarize the membrane to various test potentials (e.g., from -140 mV to -40 mV in 10 mV increments) to record tail currents.

-

Fit the decay of the tail currents with a single or double exponential function to determine the deactivation time constant (τdeact).

1.5. Data Analysis:

-

Measure the peak tail current amplitude and the time constant of deactivation at each test potential.

-

Plot the concentration-response curve for the effect of this compound on τdeact to determine the EC50.

Whole-Cell Patch Clamp in HEK293 Cells

This protocol is used to study the effects of this compound on hERG channels stably expressed in a mammalian cell line.

2.1. Cell Culture:

-

Culture HEK293 cells stably expressing the hERG channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Plate the cells onto glass coverslips 24-48 hours before the experiment.

2.2. Solutions:

-

External Solution: 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4 with NaOH.[4]

-

Internal (Pipette) Solution: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2 with KOH.[6]

-

This compound Solution: Prepare as described for the TEVC experiments, diluting the stock solution in the external solution.

2.3. Electrophysiological Recording:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Approach a single cell with a fire-polished borosilicate glass pipette (resistance 2-4 MΩ) filled with the internal solution.

-

Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

2.4. Voltage Protocol to Measure Inactivation:

-

From a holding potential of -80 mV, apply a depolarizing pulse to +40 mV for 1 second to inactivate the channels.

-

Apply a brief (5 ms) test pulse to a range of voltages (e.g., from -120 mV to +40 mV) to assess the voltage dependence of inactivation.

-

Follow with a second pulse to +40 mV to measure the recovery from inactivation.

2.5. Data Analysis:

-

Measure the peak current during the test pulse and normalize it to the maximal current to construct the steady-state inactivation curve.

-

Fit the curve with a Boltzmann function to determine the voltage at which half of the channels are inactivated (V½).

Signaling Pathways and Experimental Workflows

hERG Channel Gating and Modulation by this compound

The following diagram illustrates the simplified gating scheme of the hERG channel and the points of modulation by this compound.

References

- 1. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rupress.org [rupress.org]

- 5. pnas.org [pnas.org]

- 6. Electrophysiological characterization of the modified hERGT potassium channel used to obtain the first cryo‐EM hERG structure - PMC [pmc.ncbi.nlm.nih.gov]

RPR-260243: A Novel hERG Activator for Investigating and Potentially Treating Long QT Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Long QT Syndrome (LQTS) is a cardiac disorder characterized by a prolonged QT interval on an electrocardiogram, which can lead to life-threatening ventricular arrhythmias.[1][2][3] A significant portion of congenital LQTS cases, specifically Long QT Syndrome Type 2 (LQT2), are caused by mutations in the KCNH2 gene.[1] This gene encodes the α-subunit of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for the rapid delayed rectifier potassium current (IKr) that facilitates cardiac repolarization.[2][4][5][6] Dysfunction of the hERG channel, either due to genetic mutations or drug-induced blockade, impairs this repolarization process, prolonging the action potential duration (APD) and increasing the risk of arrhythmias.[2][5][7][8]

RPR-260243 is a small molecule activator of the hERG potassium channel that has emerged as a valuable pharmacological tool for studying the pathophysiology of LQT2 and exploring novel therapeutic strategies.[4][6][9] Unlike hERG blockers, which are a common cause of acquired LQTS, this compound enhances hERG channel function. Its primary mechanism of action is the dramatic slowing of the channel's deactivation kinetics.[4][6][7][10] This guide provides a comprehensive overview of this compound, its mechanism of action, its application in preclinical models of LQTS, and detailed experimental protocols for its use.

Mechanism of Action of this compound

This compound is classified as a Type 1 hERG channel activator.[1][9] Its principal effect is to slow the rate of channel closure (deactivation) following repolarization.[4][6][7][10] This leads to an increase in the outward potassium current during the early part of the refractory period, which can help to stabilize the membrane potential and prevent arrhythmias.[7][8][9] Molecular dynamics simulations suggest that this compound binds to a pocket at the intracellular interface between the voltage sensor and pore domains of the hERG channel, thereby influencing the gating machinery.[11]

The key effects of this compound on hERG channel gating include:

-

Slowing of Deactivation: this compound significantly prolongs the time it takes for the hERG channel to close after the membrane potential returns to negative values.[4][6]

-

Positive Shift in Inactivation Voltage Dependence: The compound makes inactivation less likely to occur at a given membrane potential.[4]

-

Enhancement of Protective IKr Current: By slowing deactivation, this compound increases the potassium current that flows early in the refractory period, which is thought to be protective against arrhythmias.[7][8][9]

This compound in the Study of Long QT Syndrome Type 2

This compound has proven particularly useful in studying LQT2-associated mutations that result in accelerated deactivation of the hERG channel. One such mutation is R56Q, located in the N-terminal Per-Arnt-Sim (PAS) domain of the hERG1a subunit.[4][9][12] While this mutation has a limited effect on the action potential duration itself, it reduces the protective repolarizing current during the refractory period, increasing the susceptibility to arrhythmias.[9]

Studies have shown that this compound can rescue the pathogenic phenotype of the R56Q mutation.[9][12] By slowing the abnormally fast deactivation of the mutant channels, this compound restores the protective IKr current and reduces electrical instability in cellular and tissue models.[9][12]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound from various preclinical studies.

Table 1: Effect of this compound on hERG Channel Deactivation Kinetics

| Cell Type | Channel Type | This compound Concentration | Deactivation Time Constant (τ) at -60 mV (Control) | Deactivation Time Constant (τ) at -60 mV (with this compound) | Reference |

| Oocytes | N-terminal deleted hERG1a | 30 µM | 17.4 ± 0.6 ms | τf = 44 ± 4.7 ms; τs = 1,451 ± 63 ms | [4] |

| Oocytes | Split hERG1a | 30 µM | Not specified | Slowed by a factor of ~4 | [6] |

τf = fast component, τs = slow component

Table 2: Electrophysiological Effects of this compound in Preclinical Models

| Model System | Cell/Tissue Type | This compound Concentration | Measured Parameter | Effect of this compound | Reference |

| Zebrafish Hearts | Whole Organ | 30 µM | Ventricular APD | Abbreviated | [7][13] |

| Zebrafish Hearts | Whole Organ | 30 µM | Post-repolarization refractory period | Increased | [7][13] |

| hiPSC-CMs | hERG R56Q variant | Not specified | APD variance | Decreased | [12] |

| hiPSC-CMs | hERG R56Q variant | Not specified | Post-repolarization refractoriness | Increased | [12] |

| Xenopus Oocytes | WT and R56Q hERG | Indicated Concentrations | Deactivation Kinetics | Concentration-dependent slowing | [14] |

| HEK Cells | WT and R56Q hERG | Indicated Concentrations | Deactivation Kinetics | Concentration-dependent slowing | [14] |

Experimental Protocols

Electrophysiological Recording in Xenopus Oocytes

Objective: To characterize the effects of this compound on the gating properties of wild-type and mutant hERG channels.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired hERG channel subunits (e.g., wild-type or R56Q).

-

Incubation: Injected oocytes are incubated to allow for channel expression.

-

Two-Electrode Voltage Clamp (TEVC):

-

Oocytes are placed in a recording chamber and perfused with a standard external solution.

-

Two microelectrodes are inserted into the oocyte, one for voltage sensing and one for current injection.

-

A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.

-

Voltage Protocol for Deactivation: A typical protocol involves a depolarizing step to activate the channels, followed by repolarizing steps to various negative potentials to measure the rate of tail current deactivation.[14]

-

-

Drug Application: this compound is applied to the bath at the desired concentrations, and the recordings are repeated.[14]

Whole-Cell Patch Clamp of HEK Cells

Objective: To study the effects of this compound on hERG currents in a mammalian cell line at physiological temperature.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) cells are transiently transfected with plasmids encoding the hERG channel subunits.

-

Patch Clamp Recording:

-

Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope.

-

The chamber is perfused with an external solution, and the temperature is maintained at 37°C.

-

Glass micropipettes with a low resistance are used to form a high-resistance seal with the cell membrane (giga-seal).

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of whole-cell currents.

-

Voltage Protocols: Similar to TEVC, specific voltage protocols are applied to study activation, inactivation, and deactivation of the hERG channels.[14]

-

-

Data Analysis: Current traces are analyzed to determine parameters such as the time constants of deactivation.[14]

Optical Mapping of Zebrafish Hearts

Objective: To investigate the effects of this compound on action potential duration and arrhythmogenicity in an ex vivo whole-heart model.

Methodology:

-

Heart Isolation: Adult zebrafish are euthanized, and their hearts are excised.

-

Staining: The isolated hearts are stained with a voltage-sensitive dye.

-

Optical Mapping:

-

The stained heart is placed in a chamber and superfused with a physiological solution.

-

The heart is paced using external electrodes.

-

A light source excites the voltage-sensitive dye, and the emitted fluorescence is recorded with a high-speed camera.

-

Changes in fluorescence intensity are proportional to changes in membrane potential, allowing for the reconstruction of action potentials across the epicardial surface.

-

-

Drug Perfusion: this compound is added to the superfusate to assess its effects on APD and its ability to prevent or terminate induced arrhythmias (e.g., using a hERG blocker like dofetilide).[7]

Visualizations

Signaling and Experimental Diagrams

References

- 1. Molecular Pathophysiology of Congenital Long QT Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]

- 7. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. rupress.org [rupress.org]

- 10. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Integrated approach including docking, MD simulations, and network analysis highlights the action mechanism of the cardiac hERG activator RPR260243 [iris.uniroma1.it]

- 12. physiciansweekly.com [physiciansweekly.com]

- 13. The hERG channel activator, RPR260243, enhances protective IKr current in early refractory reducing arrhythmogenicity in zebrafish hearts. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

RPR-260243: An In-Depth Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

RPR-260243 is a potent and selective activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac action potential repolarization.[1][2][3] Dysfunction of the hERG channel is implicated in Long QT Syndrome (LQTS), a disorder that can lead to life-threatening cardiac arrhythmias.[1] this compound represents a promising therapeutic agent by enhancing hERG channel function. This document provides a comprehensive overview of the in vitro and in vivo effects of this compound, detailing its mechanism of action, experimental protocols for its characterization, and quantitative data on its activity.

Introduction

The hERG (KCNH2) potassium channel is responsible for the rapid delayed rectifier current (IKr), which plays a pivotal role in the repolarization phase of the cardiac action potential.[1] Genetic mutations or drug-induced blockade of hERG channels can lead to a prolongation of the QT interval, a condition known as Long QT Syndrome, which increases the risk of ventricular arrhythmias and sudden cardiac death.[1] this compound, with the chemical name (3R,4R)-4-[3-(6-methoxy-quinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid, has been identified as a Type 1 hERG channel activator.[1][4] Its primary mechanism involves significantly slowing the deactivation of the channel and modulating its inactivation gating, thereby increasing the overall current and potentially counteracting the effects of LQTS-causing mutations or drug-induced channel blockade.[2][4][5]

In Vitro Effects of this compound

The in vitro activity of this compound has been extensively characterized using electrophysiological techniques, primarily patch-clamp studies on heterologous expression systems like Xenopus oocytes and mammalian cell lines (e.g., HEK293) stably expressing hERG channels.

Quantitative Data on hERG Channel Modulation

The following tables summarize the key quantitative effects of this compound on hERG channel function.

| Parameter | Value | Cell System | Notes | Reference |

| EC50 (Deactivation Slowing) | 7.9 ± 1.0 µM | Split hERG1a channels in Xenopus oocytes | Measured at a repolarization voltage of -60 mV. | [5][6] |

| ~8 µM | Wild-type hERG channels | - | [5][6] | |

| EC50 (Peak Tail Current) | 15.0 ± 1.9 µM | Split hERG1a channels in Xenopus oocytes | - | [5][6] |

| ~15 µM | Wild-type hERG channels | - | [5][6] | |

| EC50 (Peak Current) | 8.2 ± 0.8 µM | Split hERG1a channels in Xenopus oocytes | - | [5] |

| Effect on Deactivation Rate | ~4-fold slowing | Wild-type and split hERG1a channels | In the presence of 30 µM this compound. | [5] |

| Effect on Inactivation | Positive shift in voltage dependence | Wild-type hERG channels | This contributes to an enhanced current magnitude. | [2][4][5] |

| Effect on Outward Current | 18% ± 1% reduction at -10 mV | C-terminal deleted hERG channels | Observed at a high concentration (30 µM), may indicate some channel block. | [5] |

Experimental Protocols

-

cRNA Preparation: Plasmids containing the hERG cDNA are linearized, and cRNA is synthesized in vitro using an mMessage mMachine kit.

-

Oocyte Isolation and Injection: Ovarian lobes are harvested from Xenopus laevis and treated with collagenase to isolate individual oocytes. A controlled amount of cRNA is then injected into each oocyte.

-

Incubation: Injected oocytes are incubated for 2-4 days at 17°C in Barth's solution to allow for channel expression.

-

Setup: Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

-

Solutions:

-

External Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.

-

High Potassium External Solution: Used to increase current size for tail current analysis, containing 104 mM KCl.

-

-

Voltage Clamp Protocols:

-

Activation Protocol: From a holding potential of -80 mV, the membrane is depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration sufficient to allow channel activation (e.g., 2-5 seconds).

-

Deactivation Protocol: Following a depolarizing pulse to fully activate the channels (e.g., +20 mV for 2 seconds), the membrane is repolarized to different negative potentials (e.g., from -120 mV to -40 mV) to measure the rate of channel closing (deactivation).[5]

-

Inactivation Protocol: A short prepulse to a positive potential (e.g., +40 mV) is used to induce inactivation, followed by a test pulse to various potentials to determine the voltage dependence of steady-state inactivation.

-

In Vivo Effects of this compound

In vivo studies, particularly in zebrafish models of LQTS, have demonstrated the antiarrhythmic potential of this compound.

Key In Vivo Findings

-

Restoration of Normal Heart Rhythm: In zebrafish hearts with dofetilide-induced arrhythmia, this compound was shown to restore a normal rhythm.[5][7][8]

-

Action Potential Duration (APD) Abbreviation: this compound abbreviates the ventricular APD.[7][8]

-

Increased Post-Repolarization Refractory Period: The compound increases the refractory period following repolarization, an effect attributed to the enhancement of protective hERG currents early in the refractory period.[7][8]

-

Rescue of LQTS-Causing Mutations: this compound has been shown to rescue the accelerated deactivation gating caused by the R56Q mutation in hERG, which is associated with LQTS.[5][9]

-

Cardiovascular Effects in Guinea Pigs: In guinea pig hearts, this compound was reported to increase the T-wave amplitude, prolong the PR interval, and shorten the QT interval.[3]

Experimental Protocols

-

Animal Model: Adult zebrafish are used.

-

Heart Isolation: The heart is excised and mounted for optical mapping.

-

Optical Mapping: The heart is stained with voltage-sensitive dyes (e.g., RH237) to allow for the recording of action potentials across the epicardial surface.

-

Drug Application: this compound and other compounds (e.g., dofetilide to induce arrhythmia) are perfused over the heart.

-

Data Acquisition and Analysis: High-speed cameras capture the fluorescence changes, which are then processed to measure APD, conduction velocity, and other electrophysiological parameters.

Mechanism of Action and Signaling Pathways

This compound acts as an allosteric modulator of the hERG channel. It binds to a putative site at the interface between the voltage sensor domain (VSD) and the pore domain (PD).[1][4] This binding is thought to stabilize the open state of the channel and hinder the conformational changes required for deactivation.

hERG Channel Gating and the Effect of this compound

The following diagram illustrates the gating states of the hERG channel and the proposed mechanism of action for this compound.

Caption: hERG channel gating and the modulatory effects of this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for characterizing the effects of a compound like this compound on hERG channels.

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized hERG channel activator with a clear mechanism of action involving the slowing of channel deactivation and modulation of inactivation. Its efficacy has been demonstrated in both in vitro electrophysiological assays and in vivo models of cardiac arrhythmia. The data presented in this guide highlight its potential as a pharmacological tool for studying hERG channel function and as a lead compound for the development of novel antiarrhythmic therapies for conditions such as Long QT Syndrome. Further research is warranted to fully elucidate its clinical potential and safety profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural basis of action for a human ether-a-go-go-related gene 1 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate [frontiersin.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The hERG channel activator, RPR260243, enhances protective IKr current early in the refractory period reducing arrhythmogenicity in zebrafish hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The hERG Activator RPR-260243: A Technical Guide to its Impact on Channel Gating Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of RPR-260243 on the human Ether-à-go-go-Related Gene (hERG) potassium channel. This compound is a notable hERG channel activator that has garnered significant interest for its potential therapeutic applications in conditions like Long QT Syndrome type 2 (LQTS2).[1][2] This document details the compound's mechanism of action, summarizes key quantitative data on its effects on hERG channel gating kinetics, and outlines the experimental protocols used to derive these findings.

Mechanism of Action

This compound modulates hERG channel activity primarily by altering its gating kinetics. The principal effects are a dramatic slowing of the deactivation process and an attenuation of inactivation.[3][4][5][6][7] This leads to an overall increase in hERG current, which can be beneficial in rescuing channel function in certain pathological states.[8][9]

Molecular dynamics simulations and mutagenesis studies have revealed that this compound binds to a pocket at the intracellular ends of the S5 and S6 helices of a single hERG subunit.[3][5][7] This interaction is thought to disrupt the normal interactions between these helices, thereby slowing the closure of the channel's activation gate.[3][5][7] Interestingly, the action of this compound is dependent on an intact C-terminus of the hERG channel, but does not require the N-terminus or a covalent link between the voltage sensor and pore domains.[3][5][6][7] Recent studies suggest the drug preferably binds at the interface between the voltage sensor and the pore, enhancing the canonical activation pathway.[1][2]

The stoichiometry of this compound's effect on gating is complex. The slowing of deactivation is proportional to the number of wild-type subunits in a tetrameric channel, with four subunits required for the maximal effect. In contrast, a significant shift in the voltage dependence of inactivation can be achieved with only one wild-type subunit, and the maximal effect is observed with three or four subunits.[4] This suggests distinct mechanisms of coupling between drug binding and the modulation of deactivation and inactivation.[4]

Quantitative Impact on hERG Gating Parameters

The effects of this compound on hERG channel gating have been quantified in various experimental systems, primarily using Xenopus oocytes and HEK cells expressing the channel. The following tables summarize the key findings.

Table 1: Effect of this compound on hERG Deactivation Kinetics

| Cell Type | Construct | This compound Conc. | Deactivation Time Constant (τ) at -60 mV | Fold Change | Reference |

| Xenopus oocyte | N-del hERG1a | Control | 17.4 ± 0.6 ms (mono-exponential) | - | [3] |

| Xenopus oocyte | N-del hERG1a | 30 µM | τ_f = 44 ± 4.7 ms; τ_s = 1451 ± 63 ms (bi-exponential) | Significant slowing | [3] |

| Xenopus oocyte | Split hERG1a | - | - | - | [3] |

| Xenopus oocyte | Split hERG1a | Various | EC50 for τ_deact = 7.9 ± 1.0 µM | Concentration-dependent slowing | [3] |

Table 2: Effect of this compound on hERG Inactivation

| Cell Type | Construct | This compound Conc. | Effect on Inactivation | Reference |

| Not Specified | hERG1 | Not Specified | Positive shift in the voltage dependence of inactivation | [3] |

Table 3: Concentration-Response Relationships of this compound on hERG Currents

| Cell Type | Construct | Parameter | EC50 | Reference |

| Xenopus oocyte | Split hERG1a | I_peak | 8.2 ± 1.0 µM | [3] |

| Xenopus oocyte | Split hERG1a | I_tail-peak | 15.0 ± 1.9 µM | [3] |

Experimental Protocols

The data presented in this guide were primarily obtained through electrophysiological recordings, specifically two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch-clamp in HEK cells.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion currents across the membrane of a Xenopus oocyte while controlling the membrane voltage.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired hERG channel construct (e.g., wild-type, N-terminal deletion, split channels).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a bath solution (e.g., Barth's solution containing in mM: 88 NaCl, 1 KCl, 0.41 CaCl2, 0.82 MgSO4, 2.4 NaHCO3, 10 HEPES, pH 7.4).

-

Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

Voltage-clamp protocols are applied to elicit and measure hERG currents.

-

Voltage-Clamp Protocols:

-

Deactivation Protocol: To measure the rate of channel closing (deactivation), a depolarizing pulse (e.g., to +40 mV) is applied to open the channels, followed by a repolarizing step to various negative potentials (e.g., -60 mV to -140 mV) to observe the decay of the tail current.[3][10] The time course of this decay is fitted with an exponential function to determine the deactivation time constant (τ_deact).[3]

-

Activation Protocol: To determine the voltage-dependence of activation, the cell is held at a negative potential (e.g., -80 mV) and then subjected to a series of depolarizing steps of increasing voltage. The resulting tail currents upon repolarization are measured and plotted against the prepulse voltage.

-